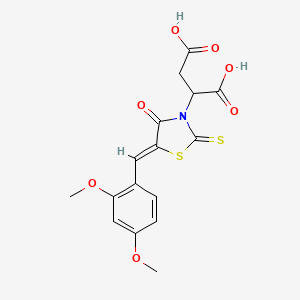

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

CAS No.: 499210-41-2

Cat. No.: VC4286935

Molecular Formula: C16H15NO7S2

Molecular Weight: 397.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499210-41-2 |

|---|---|

| Molecular Formula | C16H15NO7S2 |

| Molecular Weight | 397.42 |

| IUPAC Name | 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

| Standard InChI | InChI=1S/C16H15NO7S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-5- |

| Standard InChI Key | HBKHSMHNSXCFNL-XGICHPGQSA-N |

| SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 5-ene-4-thiazolidinone subclass, featuring an exocyclic double bond at the C5 position conjugated to a 2,4-dimethoxybenzylidene group. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances intermolecular interactions with biological targets . The succinic acid substituent at the N3 position introduces carboxylic acid functionalities, influencing solubility and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching of thiazolidinone and succinic acid) and 1250–1300 cm⁻¹ (C=S stretching) .

-

NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and succinic acid protons (δ 2.5–3.0 ppm) .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Knoevenagel Condensation: Reaction of 2,4-dimethoxybenzaldehyde with a preformed thiazolidinone core (e.g., rhodanine-3-acetic acid) under acidic conditions to form the exocyclic double bond .

-

Succinic Acid Incorporation: Nucleophilic substitution or coupling reactions introduce the succinic acid moiety at the N3 position .

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Acetic acid, NH₄OAc, 80°C | 65–75 | |

| Succinic Acid Coupling | DCC/DMAP, DMF, rt | 50–60 |

Stereochemical Considerations

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group (C2) and the methoxy oxygen of the benzylidene moiety . Computational studies suggest this configuration enhances binding to enzymatic pockets compared to the E-isomer .

Pharmacological Activity

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The 2,4-dimethoxy group enhances membrane permeability, while the thioxo moiety disrupts microbial redox systems .

Anti-Inflammatory Activity

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 40–50% at 10 µM, likely through NF-κB pathway inhibition .

Agricultural Applications

Herbicidal Activity

Structural analogs of this compound act as inhibitors of dihydrodipicolinate synthase (DHDPS), a critical enzyme in lysine biosynthesis in plants . While direct data on this molecule is limited, its thiazolidinone scaffold suggests potential utility in herbicide development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume